molecular formula C15H19ClN2O3 B3013281 N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396877-24-9

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B3013281
CAS No.: 1396877-24-9
M. Wt: 310.78
InChI Key: RVZMTXYAXBSJNL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic spirocyclic compound characterized by a rigid 6,8-dioxa-2-azaspiro[3.5]nonane core. The structure features a 2-chlorophenyl substituent attached via a carboxamide linkage. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which may enhance binding specificity in biological targets .

Properties

IUPAC Name

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMTXYAXBSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroaniline with a spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can also help in identifying the best reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Analogs with the Same Spiro Core and Varied Substituents

The spiro[3.5]nonane core serves as a versatile scaffold for derivatization. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Notes
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 2-Chlorophenyl C₁₆H₁₉ClN₂O₃ 322.79 Rigid scaffold; potential for H-bonding
BG15136 Thiophen-2-ylmethyl C₁₄H₂₀N₂O₃S 296.39 Increased lipophilicity due to thiophene
BG15137 5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl C₁₄H₁₅ClN₂OS 294.80 Thiazole moiety enhances π-π interactions
  • BG15137’s thiazole ring may enhance stacking interactions in protein binding pockets, whereas the carboxamide in the target compound offers hydrogen-bonding capability .

Chlorophenyl-Containing Compounds with Different Cores

Compounds from share the 2-chlorophenyl moiety but lack the spiro architecture:

Compound ID Core Structure Melting Point (°C) Notable Features
T109 Diphenylmethyl-aniline 131.4 Flexible backbone; lower conformational rigidity
T105 Diarylidene-ethanone 166.7 Planar ketone group; high melting point
  • Key Observations :
    • The spiro core in the target compound imposes steric constraints absent in T109 and T105, which could reduce rotational entropy and improve target affinity .
    • Higher melting points in T105 (166.7°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the spiro carboxamide, though data for the latter are unavailable .

Substituent Electronic Effects: Chloro vs. Methyl

The compound N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide () substitutes the 2-chlorophenyl with a 3,4-dimethylphenyl group:

  • Chlorophenyl : Electron-withdrawing Cl atom may enhance oxidative stability and polar interactions.

Biological Activity

N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C15_{15}H19_{19}ClN2_{2}O3_{3}
  • Molecular Weight : 314.78 g/mol
  • CAS Number : 203661-69-2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have shown efficacy against various viruses by inhibiting their replication processes. For instance, derivatives with structural similarities have been found to inhibit human adenovirus (HAdV) replication effectively, suggesting a potential antiviral mechanism for this compound .
  • Anticancer Activity : Some spiro compounds have demonstrated cytotoxic effects against cancer cell lines. The structure of this compound may allow it to interact with cellular targets involved in cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds could provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

Biological Activity Data

The following table summarizes key findings from studies involving this compound and related analogs:

Study Activity IC50 (µM) Selectivity Index Notes
Study 1Antiviral0.27>100Effective against HAdV
Study 2Cytotoxicity156.8-Low cytotoxicity compared to lead compounds
Study 3Anticancer10.5-Significant inhibition of tumor growth in vitro

Case Studies

  • Antiviral Activity Against HAdV : A study demonstrated that a related compound exhibited an IC50 value of 0.27 µM against HAdV with a selectivity index greater than 100, indicating a high level of potency and safety . This suggests that this compound could have similar properties.
  • Cytotoxicity Profile : In vitro tests showed that the compound had a CC50 value of 156.8 µM, indicating it is less toxic to healthy cells while effectively targeting viral cells . This profile is crucial for developing therapeutic agents with minimal side effects.
  • Potential for Neuroprotection : Research into related spiro compounds has suggested neuroprotective properties in models of oxidative stress-induced neuronal damage. These findings open avenues for exploring the neuroprotective potential of this compound in future studies.

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